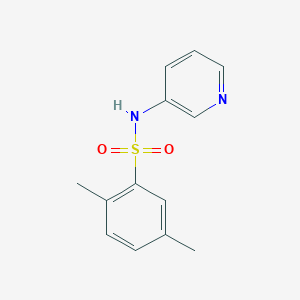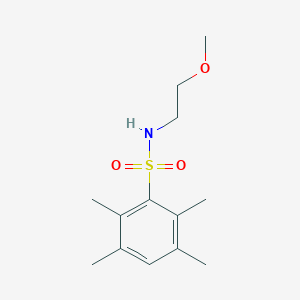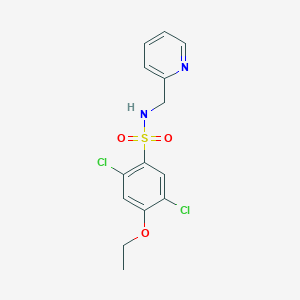
2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
Descripción general
Descripción
2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been used in various scientific research applications. It is a sulfonamide derivative that has been found to have potential therapeutic effects in the treatment of certain diseases. The purpose of
Aplicaciones Científicas De Investigación
Tautomerism Studies
The study of tautomerism in related benzenesulfonamide compounds, such as 2,4-Dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, highlights the significance of this compound class in understanding molecular structures and intermolecular interactions. These studies provide insights into the crystalline forms and intramolecular hydrogen bonding of such compounds, which are crucial for understanding their chemical properties and potential applications (Beuchet et al., 1999).
Therapeutic Applications
While not directly related to 2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide, the study of benzenesulfonamide derivatives in therapeutic applications is significant. For example, the evaluation of broad-spectrum phosphatidylinositol 3-kinase inhibitors, similar in structure to the subject compound, for treating idiopathic pulmonary fibrosis and cough, reflects the potential medicinal value of these compounds (Norman, 2014).
Vasospasm Prevention
Research on endothelin receptor antagonists, including compounds with benzenesulfonamide structures, demonstrates their utility in preventing subarachnoid hemorrhage-induced cerebral vasospasm. Such studies indicate the importance of this compound class in developing treatments for conditions resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Cognitive Enhancing Properties
Compounds like SB-399885, which is structurally similar to this compound, have been found to possess cognitive enhancing properties. These compounds act as potent and selective 5-HT6 receptor antagonists, suggesting potential therapeutic applications in cognitive disorders (Hirst et al., 2006).
Propiedades
IUPAC Name |
2,5-dichloro-4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-2-21-13-7-12(16)14(8-11(13)15)22(19,20)18-9-10-5-3-4-6-17-10/h3-8,18H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMVFGKYILJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





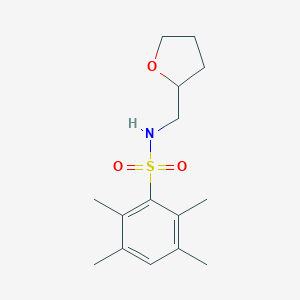
![2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497464.png)
![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)
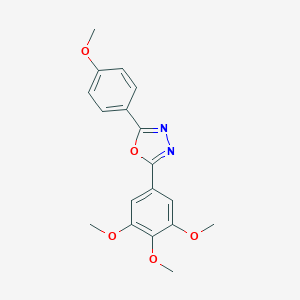
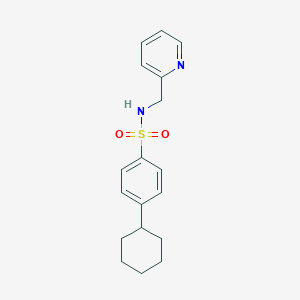

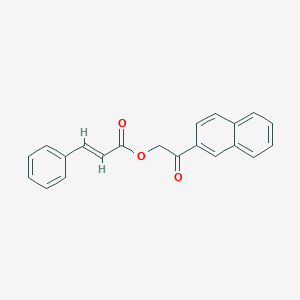
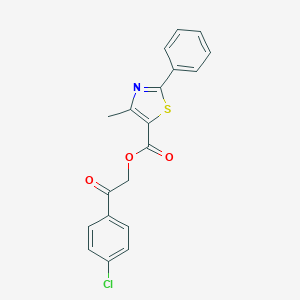
![2-[([1,1'-Biphenyl]-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B497479.png)
